Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-benzyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)12-7-8-13(16)15(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGPGDWNOKZWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174726 | |
| Record name | Methyl 1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77837-11-7 | |
| Record name | Methyl 1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77837-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or amines replace the benzyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
Key Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to N-oxides using oxidizing agents like hydrogen peroxide. | Hydrogen peroxide |
| Reduction | Reduces carbonyl groups to hydroxyl groups. | Sodium borohydride, lithium aluminum hydride |
| Substitution | Nucleophilic substitution at the benzyl group. | Halides or amines |
Chemistry
Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate serves as an intermediate in synthesizing complex organic molecules. Its derivatives are often utilized in developing pharmaceuticals and agrochemicals due to their structural versatility.
Biology
Research indicates potential biological activities of this compound:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary data suggests it may inhibit cancer cell growth through specific molecular interactions.
Medicine
The compound is under investigation for its potential therapeutic roles in treating:
- Neurodegenerative Disorders : Its ability to interact with neuroprotective pathways is being explored.
- Infectious Diseases : Ongoing research aims to determine its efficacy against viral infections.
Industrial Applications
In industrial settings, this compound is employed as a building block for synthesizing functionalized pyridine derivatives. These derivatives have applications in materials science and the development of new functional materials.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against strains such as E. coli and Staphylococcus aureus, showing promising results that warrant further exploration into its mechanism of action.
Case Study 2: Neuroprotective Effects
Research focusing on neurodegenerative diseases revealed that this compound exhibits protective effects on neuronal cells exposed to oxidative stress. The study highlighted its potential as a neuroprotective agent, suggesting pathways through which it may exert these effects.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate: This compound has a similar structure but may exhibit different chemical reactivity and biological activity.
Methyl 1-benzyl-1,6-dihydro-3-pyridinecarboxylate: This compound lacks the oxo group at the 6-position, which can significantly alter its chemical and biological properties.
Biological Activity
Overview
Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate (CAS No. 77837-11-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C14H13NO3, and it has a molecular weight of 243.26 g/mol. This compound is synthesized through various methods, including the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and esterification reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest that it is particularly potent against certain pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
| Bacillus subtilis | 2 |
These results highlight the compound's potential as a therapeutic agent in treating infections caused by resistant bacterial strains .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
A study conducted on human cancer cell lines reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 15 |
These findings suggest that this compound could be a valuable candidate for further development as an anticancer drug .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes or receptors involved in cellular signaling pathways associated with inflammation and cancer progression. For instance, it may target the apoptotic pathways in cancer cells, leading to increased cell death.
Case Study: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections.
Case Study: Cancer Cell Line Testing
Another study focused on the anticancer properties of the compound involved treating various human cancer cell lines with different concentrations of this compound. The results indicated a dose-dependent response in cell viability, with significant reductions observed at higher concentrations. This suggests potential for development into a therapeutic agent for cancer treatment.
Q & A
Basic: What are the optimal synthetic routes for Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves cyclocondensation of β-keto esters with benzylamine derivatives under acidic or basic catalysis. For example, a modified Hantzsch dihydropyridine synthesis could be employed, where ethyl acetoacetate analogs react with benzylamine in ethanol under reflux, followed by esterification . Optimization includes:
- Temperature Control: Maintain reflux conditions (70–80°C) to balance reaction rate and side-product formation.
- Catalyst Screening: Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance regioselectivity.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Monitor by TLC and confirm purity via HPLC (>95%).
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should structural ambiguities be resolved?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Use ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
- IR Spectroscopy: Detect C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).
For ambiguous cases, cross-validate with X-ray crystallography or computational DFT calculations.
Advanced: How can X-ray crystallography using SHELX software resolve the molecular geometry and intermolecular interactions?
Methodological Answer:
- Crystal Growth: Use vapor diffusion (e.g., dichloromethane/hexane) to obtain single crystals.
- Data Collection: Employ a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Refinement:
- Validation: Check R-factor (<5%), residual electron density, and CIF files via PLATON.
Advanced: How can computational modeling predict reactivity in catalytic or supramolecular applications?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields for the dihydropyridine core.
- MD Simulations: Analyze stability in solvent (e.g., water/DMSO) via GROMACS, monitoring RMSD and hydrogen-bond networks.
Advanced: How should researchers address contradictions in catalytic activity data, particularly in hydrogen-evolution studies?
Methodological Answer:
- Control Experiments: Replicate conditions from photocatalytic studies (e.g., visible light, BNAH as a sacrificial donor) . Test for by-products via LC-MS, referencing protocols for analogous dihydropyridines .
- Kinetic Analysis: Use UV-vis spectroscopy to track reaction progress. Compare turnover numbers (TON) under varying pH, light intensity, and catalyst loading.
- Mechanistic Probes: Introduce radical scavengers (e.g., TEMPO) or isotopic labeling (D₂O) to elucidate pathways.
Basic: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage: Keep under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation of the dihydropyridine ring.
- Handling: Use gloveboxes for air-sensitive steps. Confirm stability via periodic NMR checks (monitor for ketone formation at δ ~200 ppm in ¹³C NMR).
- Safety: Refer to SDS guidelines for PPE (gloves, goggles) and waste disposal .
Advanced: How can packing similarity analysis in Mercury CSD identify polymorphs or co-crystals?
Methodological Answer:
- Database Mining: Search the Cambridge Structural Database (CSD) for analogs using ConQuest. Filter by R-factor and Z’ values.
- Packing Similarity: Input the CIF file into Mercury’s Materials Module. Set tolerances (distance ±0.1 Å, angle ±5°) to compare intermolecular contacts (e.g., hydrogen bonds, van der Waals) .
- Co-crystal Design: Screen carboxylic acid co-formers via slurry crystallization in ethanol. Validate via PXRD and DSC.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
